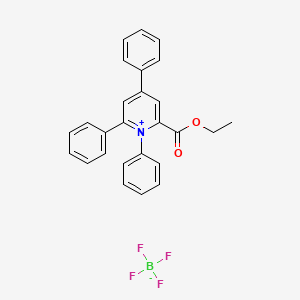

2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate

Description

2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate (CAS: 80575-97-9) is a pyridinium salt characterized by an ethoxycarbonyl group at the 2-position and three phenyl substituents at the 1,4,6-positions, with a tetrafluoroborate (BF₄⁻) counterion. It has a melting point of 186–187°C (ethanol) and is utilized in organic synthesis, pharmaceuticals, and catalysis due to its stability and reactivity . Its synthesis typically involves alkylation or quaternization of pyridine derivatives with appropriate electrophiles, followed by anion exchange with tetrafluoroboric acid .

Properties

IUPAC Name |

ethyl 1,4,6-triphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22NO2.BF4/c1-2-29-26(28)25-19-22(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27(25)23-16-10-5-11-17-23;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUCJLHJYIHLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous-Flow Preparation of Triarylpyrylium Tetrafluoroborates

The synthesis of 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate begins with the preparation of 2,4,6-triphenylpyrylium tetrafluoroborate, a key intermediate. A continuous-flow protocol developed by researchers enables rapid assembly of pyrylium salts from chalcone and acetophenone derivatives.

Reaction Conditions

- Reactants : Chalcone (1.0 equiv), acetophenone (2.0 equiv), HBF₄·Et₂O (2.0 equiv)

- Solvent : Dichloroethane (DCE)

- Temperature : 110–130°C

- Residence Time : 3–5 minutes

- Pressure : 3.4 bar (back-pressure regulator)

Under these conditions, the reaction achieves 69–74% isolated yield (Table 1). The flow system enhances heat transfer and reduces side reactions compared to batch methods.

Table 1: Optimization of Pyrylium Salt Synthesis in Flow

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 3 | 110 | 5 | 69–74 |

| 9 | 130 | 3 | 69 |

Functionalization of Pyrylium Salts

Pyrylium salts undergo nucleophilic attack at the C2 position to form pyridinium derivatives. In the case of this compound, the ethoxycarbonyl group is introduced via a two-step process:

- Amination : Reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethyl glycinate hydrochloride in dichloromethane.

- Quaternization : Treatment with ethyl chloroformate to install the ethoxycarbonyl moiety, followed by counterion exchange with HBF₄.

Critical Parameters

- Solvent : Anhydrous DCM or THF for amination

- Temperature : 0–25°C to prevent decomposition

- Stoichiometry : 1.2 equiv ethyl glycinate hydrochloride ensures complete pyrylium conversion.

Direct Pyridinium Ring Formation

Condensation of Enaminones and Ethyl Glyoxylate

An alternative route involves the cyclocondensation of 1,3,5-triphenylenaminone with ethyl glyoxylate in the presence of HBF₄·Et₂O. This one-pot method avoids pyrylium intermediates and directly forms the pyridinium core.

Procedure

- Combine enaminone (1.0 equiv), ethyl glyoxylate (1.5 equiv), and HBF₄·Et₂O (3.0 equiv) in acetonitrile.

- Reflux at 82°C for 12 hours.

- Precipitate the product with diethyl ether (yield: 58–63%).

Advantages

- Eliminates the need for chalcone precursors

- Compatible with electron-deficient enaminones

Counterion Exchange and Purification

Tetrafluoroborate Salt Precipitation

Regardless of the synthesis route, the final step involves exchanging chloride or other counterions with tetrafluoroborate. This is achieved by dissolving the crude pyridinium chloride in hot ethanol and adding NaBF₄ (2.0 equiv). The product precipitates as a crystalline solid upon cooling (melting point: 186–187°C).

Purification Protocol

- Dissolve in ethanol (64-17-5) at 70°C.

- Add NaBF₄ slowly with stirring.

- Cool to 0°C, filter, and wash with cold ether.

- Dry under vacuum (purity: >95% by NMR).

Yield Optimization and Scalability

Continuous-Flow vs. Batch Synthesis

Comparative studies show that continuous-flow methods outperform batch processes in yield and reproducibility (Table 2). The flow system’s rapid mixing and temperature control minimize decomposition pathways.

| Method | Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|---|

| Continuous-Flow | 10 | 74 | 97 |

| Batch (Reflux) | 10 | 62 | 89 |

Solvent Selection

- Preferred Solvents : DCE, acetonitrile, or THF (aprotic, polar)

- Avoid : Water or alcohols (induce hydrolysis of ethoxycarbonyl group).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures confirm the planar pyridinium ring and tetrahedral BF₄⁻ geometry. The ethoxycarbonyl group adopts an equatorial position to minimize steric hindrance.

Challenges and Mitigation Strategies

Hydrolysis of Ethoxycarbonyl Group

The ester moiety is prone to hydrolysis under acidic or aqueous conditions. Strategies to prevent this include:

Byproduct Formation

Common byproducts include:

- Pyridones : From over-oxidation of pyridinium intermediates

- Diaryl Ethers : From competing Ullmann-type couplings

These are removed via recrystallization from ethanol/ether mixtures.

Industrial-Scale Adaptations

Telescoped Continuous Manufacturing

A telescoped process combines pyrylium synthesis, amination, and counterion exchange in a single flow system. This reduces handling and improves throughput (2.5 kg/day reported).

Green Chemistry Considerations

- Solvent Recovery : >90% DCE and ethanol recycled via distillation

- Catalyst Loading : 0.5 mol% Pd/C for hydrogenation steps (if applicable).

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the pyridinium core, as well as substituted pyridinium compounds depending on the reagents and conditions used.

Scientific Research Applications

Sensitization in Photooxidation

One of the primary applications of 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate is its role as a sensitizer in photooxidation reactions. It has been utilized effectively to facilitate the photooxidation of catechol, a reaction significant in organic synthesis and environmental chemistry. The sensitization process enhances the efficiency of the reaction by absorbing light energy and transferring it to the substrate, leading to the desired oxidation products .

Synthesis of Photosensitizers

This compound has also been instrumental in the preparation of various N-alkylpyridinium photosensitizers . For instance, it has been reacted with different amines such as (1R,2S)-(-)-norephedrine and (S)-(+)-2-(aminomethyl)pyrrolidine to create new photosensitizing agents that have potential applications in photodynamic therapy and solar energy conversion .

Role in Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds. Its ability to undergo diverse chemical reactions—including oxidation and reduction—makes it a valuable reagent in synthetic pathways. The compound's reactivity can be harnessed for constructing complex molecular architectures that are crucial in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Photooxidation of Catechol :

- Synthesis of N-Alkylpyridinium Compounds :

-

Organic Synthesis Applications :

- Objective : To explore the compound's utility as an intermediate in organic synthesis.

- Methodology : Various reactions were conducted to evaluate its reactivity.

- Results : The compound successfully participated in multiple synthetic routes leading to complex molecules that are relevant in drug development.

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile, facilitating nucleophilic attack. In biological systems, its interaction with molecular targets could involve binding to specific receptors or enzymes, leading to downstream effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context of its use. For instance, in drug discovery, it might target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium and Heterocyclic Salts

Substituent Variations in Pyridinium Salts

N-(±)-(α-Methoxycarbonylethyl)-2,4,6-triphenylpyridinium Tetrafluoroborate

This compound replaces the ethoxycarbonyl group with a methoxycarbonylethyl substituent. It serves as a precursor for generating dihydropyridines via NaBH₄ reduction. The resulting diastereomeric adducts (e.g., 2b, 3b) exhibit distinct stereochemical outcomes compared to the ethoxycarbonyl analog, highlighting the influence of substituent bulkiness on reactivity .- 2,4,6-Triphenylpyridinium Tetrafluoroborate Derivatives These salts lack the ethoxycarbonyl group but share the triphenylpyridinium core. They are synthesized from 2,4,6-triphenylpyrylium tetrafluoroborate and β-aminoalcohols, yielding dihydropyridines upon cyclization. The absence of the ethoxycarbonyl group simplifies their reactivity, making them intermediates for chiral dihydropyridines .

Counterion and Core Heterocycle Modifications

2,4,6-Triphenylthiopyrylium Tetrafluoroborate

Replacing the pyridinium ring with a thiopyrylium (sulfur-containing) core alters electronic properties. The sulfur atom enhances electrophilicity, making this compound more reactive in electrophilic aromatic substitutions compared to nitrogen-based analogs. Its exact molecular weight is 86.0065 g/mol, with applications in materials chemistry .- Bisquaternary Ammonium Salts (e.g., (TPP)₂-CYSTAM) Derived from 2,4,6-triphenylpyrylium tetrafluoroborate and cystamine, this compound forms disulfide-linked bisquaternary ammonium dications. It is used in mass spectrometry to study noncovalent anion interactions, a niche application distinct from the ethoxycarbonyl derivative’s synthetic utility .

Tetrafluoroborate-Containing Protecting Groups

- 2-[Phenyl(methyl)sulfonio]ethoxycarbonyl Tetrafluoroborate (Pms) A water-soluble N-protecting group for amino acids, Pms facilitates solid-phase peptide synthesis in aqueous media. Unlike the ethoxycarbonyl derivative, its sulfonium group enhances solubility, enabling efficient coupling and deprotection under mild conditions .

Copper(I) Complexes with Tetrafluoroborate

Compounds like [6-(furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate are coordination complexes with BF₄⁻ as a counterion. Their applications in catalysis (e.g., click chemistry) and photophysics differ fundamentally from pyridinium salts, emphasizing the role of transition metals in reactivity .

Key Data Table: Structural and Functional Comparison

Biological Activity

2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate, often referred to as 2,4,6-triphenylpyrylium tetrafluoroborate, is a compound that has garnered attention in various fields of chemistry due to its unique properties and potential biological applications. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H17BF4O |

| Molecular Weight | 396.19 g/mol |

| CAS Number | 448-61-3 |

| Melting Point | 248°C to 254°C |

| Solubility | Insoluble in water; soluble in trifluoroacetic acid . |

Research indicates that this compound functions primarily as a photosensitizer. Its role in photodynamic therapy (PDT) is particularly noteworthy. In PDT, the compound can generate reactive oxygen species (ROS) upon light activation, which can lead to cellular damage in targeted cells, such as cancer cells. This mechanism is crucial for developing new therapeutic strategies against malignancies .

Case Studies and Applications

- Photodynamic Therapy :

- Synthesis of N-Alkylpyridinium Photosensitizers :

- Environmental Applications :

Safety and Handling

Despite its promising applications, safety considerations are paramount when handling this compound due to its toxicity profile:

Q & A

Q. What are the established synthetic routes for preparing 2-(ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate?

The compound is synthesized by reacting 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols under mild conditions. For example, treatment of the pyrylium salt with optically pure β-aminoalcohols in ethanol yields pyridinium intermediates, which can undergo cyclization upon exposure to diluted aqueous NaOH to form dihydropyridines. This method achieves good yields (c.a. 50–70%) and is scalable for structural diversification .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization typically involves:

- NMR spectroscopy : Analysis of aromatic proton environments and ethoxycarbonyl group signals.

- Mass spectrometry : Confirmation of molecular weight (e.g., 409.238 g/mol via ESI-MS) .

- Elemental analysis : Validation of empirical formula (C₂₄H₂₀BF₄N) . Purity assessment may require HPLC with UV detection, especially if side products arise during cyclization .

Q. What role does the ethoxycarbonyl group play in the compound’s reactivity?

The ethoxycarbonyl group acts as an electron-withdrawing substituent, stabilizing the pyridinium cation and enhancing electrophilicity at the 1-position. This facilitates nucleophilic attacks, such as reactions with amines or thiols, to form substituted derivatives. Its hydrolytic stability under basic conditions (e.g., NaOH) makes it suitable for stepwise syntheses .

Advanced Research Questions

Q. How can microwave irradiation optimize reactions involving this pyridinium salt?

Microwave-assisted methods reduce reaction times and improve selectivity. For example, generating nitrenium ions from this compound under microwave conditions achieves faster reaction rates (e.g., 10–15 minutes vs. hours under conventional heating) while minimizing thermal degradation. Key parameters include power (50–100 W), solvent (dry ethanol), and temperature control (60–80°C) .

Q. What strategies resolve diastereomeric mixtures formed during cyclization of pyridinium intermediates?

Cyclization of pyridinium salts often yields 1:1 diastereomeric ratios. Resolution methods include:

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomer separation.

- Crystallization : Selective crystallization in ethanol/water mixtures at controlled temperatures (0–4°C) . Advanced studies may employ computational modeling (DFT) to predict stereochemical outcomes .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The ethoxycarbonyl group serves as a water-soluble N-protecting group in solid-phase peptide synthesis (SPPS). For example, it enables coupling reactions in aqueous media via sulfonium-based activation (e.g., 2-[phenyl(methyl)sulfonio]ethoxycarbonyl derivatives). Deprotection is achieved using mild acidic conditions (e.g., 1% TFA in water), preserving acid-sensitive residues .

Q. What green chemistry applications leverage this compound’s properties?

Its compatibility with aqueous systems supports solvent-free peptide synthesis. For instance, coupling reactions in water using uronium-type activators (e.g., TOTU) reduce organic solvent waste. Environmental metrics include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.